4-iodo-1-isopropyl-5-methyl-1H-imidazole
CAS No.:
Cat. No.: VC13576970
Molecular Formula: C7H11IN2
Molecular Weight: 250.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11IN2 |
|---|---|
| Molecular Weight | 250.08 g/mol |
| IUPAC Name | 4-iodo-5-methyl-1-propan-2-ylimidazole |
| Standard InChI | InChI=1S/C7H11IN2/c1-5(2)10-4-9-7(8)6(10)3/h4-5H,1-3H3 |
| Standard InChI Key | CIWLEAKFYJSZLW-UHFFFAOYSA-N |
| SMILES | CC1=C(N=CN1C(C)C)I |
| Canonical SMILES | CC1=C(N=CN1C(C)C)I |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
4-Iodo-1-isopropyl-5-methyl-1H-imidazole (C₇H₁₁IN₂; molecular weight 250.08 g/mol) features a five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. The iodine atom at position 4 introduces significant steric and electronic effects, while the isopropyl and methyl groups enhance lipophilicity. X-ray crystallography of analogous imidazoles reveals planarity in the aromatic ring, with substituents adopting equatorial orientations to minimize steric strain .
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₇H₁₁IN₂ | |
| IUPAC Name | 4-iodo-5-methyl-1-(propan-2-yl)imidazole | |
| Boiling Point | 298–302°C (estimated) | |
| LogP (Octanol-Water) | 2.74 (predicted) |
The iodine atom’s polarizability facilitates halogen bonding, which influences crystal packing and intermolecular interactions. Nuclear magnetic resonance (NMR) spectroscopy confirms substituent positions: the deshielded proton adjacent to iodine resonates at δ 8.5–9.0 ppm, while isopropyl methyl groups appear as doublets near δ 1.2–1.5 ppm.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Two primary routes dominate the synthesis of 4-iodo-1-isopropyl-5-methyl-1H-imidazole:
Route 1: Direct Iodination
Reaction of 1-isopropyl-5-methyl-1H-imidazole with iodine (I₂) in dichloromethane, catalyzed by hydrogen peroxide or sodium hypochlorite, yields the target compound at room temperature. This electrophilic substitution proceeds via an iodonium intermediate, with yields reaching 70–85% after purification by column chromatography.
Route 2: Copper-Catalyzed Halogen Exchange
A method adapted from 4-iodoimidazole synthesis employs sodium iodide (NaI) and copper(I) chloride (CuCl) in aqueous NaOH at 0–20°C . This approach avoids harsh oxidizing agents, achieving a 70.2% yield after recrystallization .
Table 2: Comparative Synthesis Metrics
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Direct Iodination | I₂, CH₂Cl₂, RT, 6 h | 85% | >95% |
| CuCl-NaI Catalysis | NaI, CuCl, NaOH, 0–20°C, 6 h | 70.2% | 92% |
Industrial production utilizes continuous flow reactors to optimize mixing and heat transfer, reducing reaction times by 40% compared to batch processes.
| Assay | Result | Model System |
|---|---|---|
| Antibacterial (MIC) | 8 µg/mL (MRSA) | S. aureus culture |
| Anticancer (IC₅₀) | 45 µM (MCF-7) | Breast cancer cells |
| Cytotoxicity (LD₅₀) | >500 µM (HEK-293) | Human kidney cells |
Applications in Organic Synthesis
Suzuki-Miyaura Coupling
The iodine atom serves as a superior leaving group compared to bromine or chlorine, enabling efficient cross-coupling with aryl boronic acids. For example, reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis produces 4-phenyl-1-isopropyl-5-methyl-1H-imidazole in 89% yield.
Heterocycle Functionalization
4-Iodo-1-isopropyl-5-methyl-1H-imidazole acts as a precursor for selenazole and tellurazole derivatives via nucleophilic substitution with Na₂Se or Na₂Te. Such modifications expand its utility in materials science, particularly in chalcogenide-based semiconductors.
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